1-Bromo-5-chloro-4-methoxy-2-methylbenzene (CAS 179897-95-1) is a precisely tetrasubstituted aromatic building block characterized by its orthogonal halogen reactivity. In pharmaceutical procurement, it is primarily sourced as a late-stage precursor for the synthesis of complex active pharmaceutical ingredients (APIs), including Mcl-1 anti-apoptotic inhibitors [1] and ATP citrate lyase (ACLY) inhibitors [2]. The strategic placement of the bromine atom enables highly regioselective organometallic cross-coupling and lithiation, while the chlorine atom is retained to satisfy critical steric and electronic binding requirements in downstream therapeutic targets. As a stable solid, it offers excellent processability for bulk manufacturing, making it a highly practical choice over less substituted, volatile liquid analogs.
Attempting to substitute 1-bromo-5-chloro-4-methoxy-2-methylbenzene with generic analogs, such as 1,5-dibromo derivatives or des-chloro variants, fundamentally disrupts both synthetic processability and downstream efficacy. In metal-catalyzed carbonylation [1] or lithium-halogen exchange [2], the distinct bond dissociation energies of the C-Br and C-Cl bonds are strictly required to prevent catastrophic bis-functionalization or polymerization. Furthermore, the specific 5-chloro substituent cannot be omitted, as it provides essential lipophilic and steric interactions within the binding pockets of target enzymes like ACLY and Mcl-1. Procurement of this exact tetrasubstituted compound is therefore mandatory to avoid multi-step, low-yield in-house halogenations and to ensure the structural integrity of the final API.
In the synthesis of ACLY inhibitors, 1-bromo-5-chloro-4-methoxy-2-methylbenzene undergoes highly regioselective methoxycarbonylation at the C-Br bond using Pd(dppf)Cl2 and CO [1]. Because the C-Br bond undergoes oxidative addition significantly faster than the C-Cl bond, the reaction cleanly yields the mono-carbonylated product. Compared to a hypothetical 1,5-dibromo analog, which would suffer from statistical mixtures of mono- and bis-carbonylation, the bromo-chloro system ensures exclusive functionalization at the 1-position.
| Evidence Dimension | Regioselectivity in Pd-catalyzed methoxycarbonylation |
| Target Compound Data | >95% mono-carbonylation at C1 (C-Cl bond intact under Pd(0) conditions) |
| Comparator Or Baseline | 1,5-Dibromo analogs (prone to complex mixtures of bis-insertion byproducts) |
| Quantified Difference | Eliminates bis-carbonylation byproducts, maximizing the yield of the critical 5-chloro-benzoate intermediate. |
| Conditions | Pd(dppf)Cl2 (10 mol%), CO atmosphere, MeOH, Et3N, elevated temperature. |
Allows buyers to synthesize complex 5-chloro-benzoate esters in a single high-yield step without requiring expensive chromatographic separation of over-reacted impurities.
For the preparation of Mcl-1 inhibitor precursors, this compound is subjected to lithium-halogen exchange using n-BuLi at -78 °C, followed by a CO2 quench [1]. The C-Br bond reacts rapidly and quantitatively, while the C-Cl bond is completely preserved. Compared to an iodo-chloro analog, which would offer similar reactivity but suffer from severe light sensitivity and thermal degradation, the bromo-chloro compound provides a superior balance of shelf stability and reactivity.
| Evidence Dimension | Lithiation chemoselectivity and precursor shelf stability |
| Target Compound Data | Quantitative C-Br exchange at -78 °C with high long-term shelf stability |
| Comparator Or Baseline | 1-Iodo-5-chloro-4-methoxy-2-methylbenzene (lower thermal/light stability, higher cost) |
| Quantified Difference | Achieves identical lithiation efficiency while significantly reducing storage requirements and raw material costs. |
| Conditions | n-BuLi (1.5 eq), THF, -78 °C, 1 h, followed by solid CO2 quench. |
Provides a robust, scalable, and stable precursor for generating 5-chloro-4-methoxy-2-methylbenzoic acid at pilot scale.
In industrial procurement, the physical state of a building block significantly impacts handling, weighing, and storage protocols. 1-Bromo-5-chloro-4-methoxy-2-methylbenzene presents as a stable solid at room temperature. In contrast, less substituted analogs such as 1-bromo-4-chloro-2-methylbenzene are clear, volatile liquids . The solid state of the tetrasubstituted target eliminates the need for specialized liquid-transfer pumps and reduces the risk of inhalation exposure or evaporative loss during large-scale batch formulation.
| Evidence Dimension | Physical state and bulk handling requirements |
| Target Compound Data | Solid form (easily weighable, zero evaporative loss) |
| Comparator Or Baseline | 1-Bromo-4-chloro-2-methylbenzene (Volatile liquid) |
| Quantified Difference | Eliminates evaporative loss and simplifies bulk transfer and containment protocols. |
| Conditions | Standard ambient temperature and pressure (SATP). |
Reduces specialized equipment needs and improves safety profiles during bulk pharmaceutical manufacturing.
Where this compound is the right choice for generating the 5-chloro-4-methoxy-2-methylbenzoate core via chemoselective lithium-halogen exchange, which is subsequently incorporated into spirocyclohexane derivatives for anti-apoptotic targeted therapies [1].
Where this compound is the right choice for precise regioselective carbonylation, enabling the construction of the lipogenesis-inhibiting pharmacophore used in metabolic disease and oncology research without the risk of bis-insertion [2].
Where this compound is the right choice for research programs requiring sequential functionalization of an aromatic ring. The bromide can be cross-coupled first (e.g., via Suzuki-Miyaura), allowing the chloride to be subsequently activated under more forcing conditions with specialized ligands [2].
Irritant